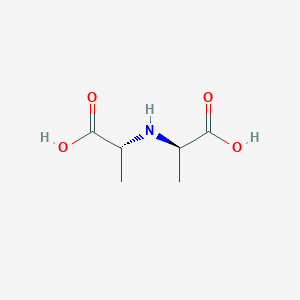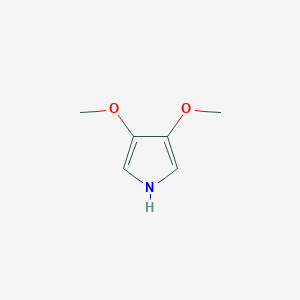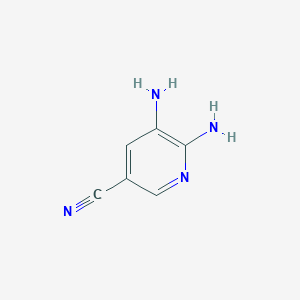
5,6-Diaminonicotinonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diaminonicotinonitrile: is an organic compound with the molecular formula C₆H₆N₄ It is a derivative of nicotinonitrile and features two amino groups attached to the pyridine ring at the 5 and 6 positions
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Diaminonicotinonitrile is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals. It is also explored for its potential in creating high-energy materials due to its nitrogen-rich structure.
Biology and Medicine: In biochemical and physiological studies, 5,6-Diaminonicotinonitrile is used to investigate the effects of different compounds on biological systems. Its derivatives have shown potential as heat-resistant explosives and energetic materials.
Industry: The compound is used in the development of electrochemical sensors and devices. Its derivatives have shown significant catalytic activity in organic synthesis, including Suzuki–Miyaura cross-coupling and asymmetric allylic alkylation reactions.
Mecanismo De Acción
Mode of Action
Biochemical Pathways
Result of Action
It is known that the compound can be used to synthesize a wide range of compounds with significant properties, suggesting that it may have diverse effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diaminonicotinonitrile typically involves the nitration of nicotinonitrile followed by reduction. One common method includes the following steps:
Nitration: Nicotinonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 6 positions.
Reduction: The dinitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield 5,6-Diaminonicotinonitrile.
Industrial Production Methods: While specific industrial production methods for 5,6-Diaminonicotinonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Diaminonicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Tetrahydropyridine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Nicotinonitrile (Pyridine-3-carbonitrile): A precursor to 5,6-Diaminonicotinonitrile, used in the synthesis of vitamin B3 (niacin) and other pharmaceuticals.
3-Aminopyridine: Another derivative of pyridine, used in the synthesis of various organic compounds and pharmaceuticals.
Uniqueness: 5,6-Diaminonicotinonitrile is unique due to its dual amino groups at the 5 and 6 positions, which confer distinct chemical reactivity and potential for creating high-energy materials. Its derivatives exhibit remarkable thermal decomposition temperatures and detonation properties, making it suitable for applications in energetic materials.
Propiedades
IUPAC Name |
5,6-diaminopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,8H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSZQUXILYAWCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615659 |
Source


|
| Record name | 5,6-Diaminopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107238-27-7 |
Source


|
| Record name | 5,6-Diaminopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)
![19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B34528.png)
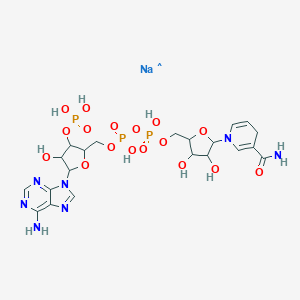
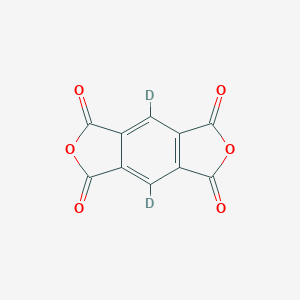


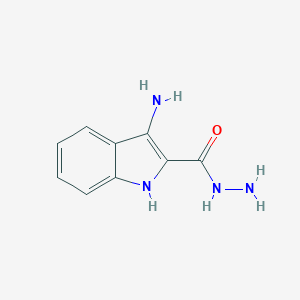

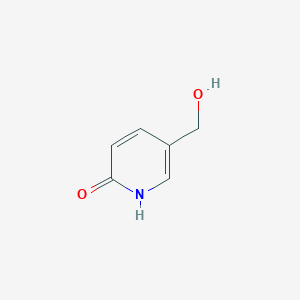
![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
